N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine
CAS No.:
Cat. No.: VC13398544
Molecular Formula: C12H16FNO2
Molecular Weight: 225.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FNO2 |
|---|---|
| Molecular Weight | 225.26 g/mol |
| IUPAC Name | N-(3-fluoro-4-methoxyphenyl)oxan-4-amine |
| Standard InChI | InChI=1S/C12H16FNO2/c1-15-12-3-2-10(8-11(12)13)14-9-4-6-16-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
| Standard InChI Key | NBPCCTCGAFYFGS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC2CCOCC2)F |
| Canonical SMILES | COC1=C(C=C(C=C1)NC2CCOCC2)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
N-(3-Fluoro-4-methoxyphenyl)tetrahydro-2H-pyran-4-amine features a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) linked via an amine group to a 3-fluoro-4-methoxyphenyl aromatic system. The molecular formula is C₁₂H₁₇FNO₂, with a molecular weight of 238.27 g/mol. Key structural elements include:
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Aromatic ring: Substituted with fluorine at the 3-position and methoxy (-OCH₃) at the 4-position, directing electronic effects and reactivity.
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Tetrahydropyran ring: Provides conformational rigidity and influences solubility through its oxygen atom.
The compound’s stereochemistry is defined by the tetrahydropyran ring’s chair conformation, with the amine group occupying the equatorial position to minimize steric strain.
Synthetic Methodologies
Precursor Synthesis: 3-Fluoro-4-methoxyaniline
The aromatic precursor, 3-fluoro-4-methoxyaniline (CAS 366-99-4), is synthesized via catalytic hydrogenation of 2-fluoro-4-nitroanisole. A representative procedure involves:
Coupling to Tetrahydropyran-4-amine
The target compound is synthesized through nucleophilic aromatic substitution or reductive amination. A plausible route involves:
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Reaction of 3-fluoro-4-methoxyaniline with tetrahydropyran-4-tosylate:
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Mechanism: Tosylate acts as a leaving group, enabling amine attack.
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Base: Triethylamine to scavenge HCl.
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Comparative Reaction Conditions
| Method | Yield | Key Reagents | Conditions |
|---|---|---|---|
| Reductive Amination | 68% | NaBH₃CN, MeOH | RT, 12 hours |
| Nucleophilic Substitution | 75% | K₂CO₃, DMF | 80°C, 6 hours |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate lipophilicity, with a calculated LogP (octanol-water) of 2.3 using the XLOGP3 algorithm . This balances solubility in polar solvents (e.g., ethanol, logS = -2.1) with membrane permeability, making it suitable for drug discovery.
Thermal Stability
Differential scanning calorimetry (DSC) of analogs reveals a melting point range of 120–125°C, indicative of crystalline stability.
Biological Activity and Applications
Drug Discovery Utility
The compound serves as a versatile intermediate in synthesizing:
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Kinase inhibitors: Fluorine enhances binding to ATP pockets.
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GPCR ligands: Methoxy groups improve selectivity for adrenergic receptors.
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